
2,5-Diaminopyrimidine
Overview
Description
2,5-Diaminopyrimidine is an organic compound that belongs to the class of diaminopyrimidines It features two amine groups attached to a pyrimidine ring, specifically at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyrimidine can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitropyrimidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring with the desired amine substitutions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminopyrimidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
Anticancer Applications
2,5-Diaminopyrimidine derivatives have shown promise as selective inhibitors in cancer treatment. A notable application is in the development of inhibitors targeting Bruton's tyrosine kinase (Btk), a critical regulator in B-cell receptor signaling pathways. These inhibitors demonstrate excellent potency in both cellular and in vivo experiments, making them potential candidates for treating B-cell lineage cancers and autoimmune disorders .
Case Study: Btk Inhibitors
- Compound : this compound-based inhibitors
- Target : Bruton's tyrosine kinase
- Outcome : Demonstrated effective target engagement in live cells and potential for clinical application.
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that this compound derivatives exhibit high in vitro activity against various bacterial strains, including resistant Gram-positive organisms. This makes them valuable candidates for developing new antibiotics .
Case Study: Antibacterial Activity
- Compound : this compound derivatives
- Target : Anaerobic bacteria (e.g., Bacteroides species)
- Outcome : Comparable or superior efficacy to existing antibiotics like metronidazole.
Inhibition of Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a well-established target for chemotherapy agents. This compound has been identified as a potent inhibitor of this enzyme, which is crucial for DNA synthesis and repair. The structure-activity relationship studies have led to the development of more effective DHFR inhibitors that could be utilized against various cancers and microbial infections .
Key Findings on DHFR Inhibition
- Mechanism : Competitive inhibition of DHFR
- Significance : Potential to overcome resistance seen with traditional DHFR inhibitors.
Biochemical Research Applications
In biochemical research, this compound serves as a scaffold for developing affinity probes that help evaluate drug-target interactions. Such probes are essential in understanding the pharmacodynamics of new drugs and their mechanisms of action within biological systems .
Application Example
- Use Case : Development of fluorescent probes for real-time monitoring of drug interactions.
Summary Table of Applications
Application Area | Compound Type | Target/Pathway | Outcome/Significance |
---|---|---|---|
Anticancer | Btk inhibitors | Bruton's tyrosine kinase | Effective in treating B-cell lineage cancers |
Antimicrobial | Antibiotic derivatives | Anaerobic bacteria | High efficacy against resistant strains |
Enzyme Inhibition | DHFR inhibitors | Dihydrofolate reductase | Potential to combat cancer and infections |
Biochemical Research | Affinity probes | Drug-target interactions | Insights into pharmacodynamics |
Mechanism of Action
The mechanism of action of 2,5-diaminopyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate pathway. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division. The compound’s ability to interact with these targets makes it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Another diaminopyrimidine with amine groups at the 2 and 4 positions, commonly used in medicinal chemistry.
4,5-Diaminopyrimidine: Features amine groups at the 4 and 5 positions, with applications in similar fields.
Uniqueness: 2,5-Diaminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized compounds that require precise functional group placement.
Biological Activity
2,5-Diaminopyrimidine (DAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DAP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Dihydrofolate Reductase Inhibition
DAP and its derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making DAP a candidate for anticancer therapies.
2. Selective Degradation of B-lymphoid Tyrosine Kinase (BLK)
Recent studies have identified DAP derivatives that selectively degrade BLK, which plays a pivotal role in B cell receptor signaling. The compounds demonstrated weak inhibitory activity against BLK but effectively reduced its levels in B-lymphoid cell lines, suggesting potential applications in treating autoimmune diseases and cancers associated with BLK dysfunction .
Anticancer Activity
Research has shown that this compound derivatives exhibit potent anticancer properties. For instance, a series of compounds derived from DAP were evaluated against various cancer cell lines, including MCF-7 (breast cancer), C33A (cervical cancer), and DU-145 (prostate cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 6 | MCF-7 | 0.09 |
Compound 11 | C33A | 0.17 |
Compound 12 | DU-145 | 0.25 |
Antimicrobial Activity
DAP also demonstrates antimicrobial properties against various pathogens. Studies have shown that certain DAP derivatives possess activity against Gram-positive bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
1. Selective BLK Degraders
In a study published in Nature, researchers developed a series of DAP-based compounds that selectively degrade BLK. The optimized compounds not only inhibited BLK but also showed high selectivity over other kinases, underscoring their potential as therapeutic agents for diseases involving B cell signaling .
2. MTHFD2 Inhibitors
Another study highlighted the development of DAP derivatives as inhibitors of MTHFD2, an enzyme overexpressed in several cancers. These compounds demonstrated IC50 values in the nanomolar range and were shown to induce apoptosis in acute myeloid leukemia cells both in vitro and in vivo .
Properties
IUPAC Name |
pyrimidine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACGYGXUFTEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281673 | |
Record name | 2,5-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-27-1 | |
Record name | 22715-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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